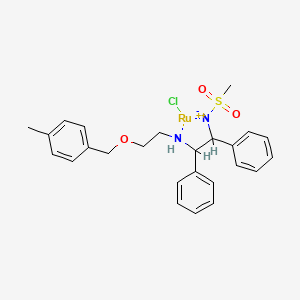

Ru-(R,R)-Ms-DENEB

Description

The exact mass of the compound this compound is 574.063082 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVCMTQLLURTJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O3RuS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ru-(R,R)-Ms-DENEB Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ru-(R,R)-Ms-DENEB catalyst is a highly efficient and versatile homogeneous catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. Developed by Takasago International Corporation, this oxo-tethered ruthenium(II) complex has garnered significant attention in the pharmaceutical and fine chemical industries for its remarkable catalytic activity, broad substrate scope, and high enantioselectivity.[1][2] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the presence of a methanesulfonyl group. This guide provides a comprehensive overview of the this compound catalyst, including its synthesis, catalytic performance, experimental protocols, and reaction mechanism.

Chemical Structure and Properties:

-

IUPAC Name: Chloro{N-[(1R,2R)-2-({2-[(4-methylbenzyl)oxy]ethyl}amino)-1,2-diphenylethyl]methanesulfonamidato-κN,κN'}ruthenium(II)

-

CAS Number: 1333981-86-4[2]

-

Molecular Formula: C₂₅H₂₉ClN₂O₃RuS[2]

-

Molecular Weight: 574.10 g/mol [2]

-

Appearance: Light to dark brown powder[3]

Synthesis of this compound

The synthesis of this compound involves the preparation of the chiral ligand followed by its complexation with a ruthenium precursor. The chiral integrity of the starting material, (R,R)-1,2-diphenylethylenediamine, is crucial for the catalyst's stereochemical control.[1]

Experimental Protocol: Synthesis of the Chiral Ligand and Catalyst

Step 1: Synthesis of the Chiral Diamine Ligand

A detailed, step-by-step experimental protocol for the synthesis of the chiral ligand, (1R,2R)-N¹-(2-((4-methylbenzyl)oxy)ethyl)-1,2-diphenylethane-1,2-diamine, and its subsequent sulfonylation to N-((1R,2R)-2-((2-((4-methylbenzyl)oxy)ethyl)amino)-1,2-diphenylethyl)methanesulfonamide is a multi-step process. The synthesis commences with the chiral building block (R,R)-1,2-diphenylethylenediamine, which provides the foundational stereochemistry for the catalyst.[1] This diamine backbone is then functionalized with both a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety in a sequence of reactions that maintain the stereochemical integrity of the (R,R)-diamine.

Step 2: Complexation with Ruthenium

Two primary methods are employed for the complexation of the chiral ligand with ruthenium:[1]

-

Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) directly with the chiral Ms-DENEB ligand in the presence of a stabilizing arene ligand like p-cymene. The mixture is refluxed in a solvent such as methanol, which facilitates the reduction of Ru(III) to Ru(II) and the coordination of the ligands to form the desired complex. The catalyst can then be precipitated and isolated.

-

Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II) arene complex, for instance, [Ru(p-cymene)Cl₂]₂. In this procedure, the chloride ligands are first abstracted using a silver salt, such as silver triflate (AgOTf). The chiral (R,R)-Ms-DENEB ligand is then added, coordinating to the resulting cationic ruthenium center. The final product is purified after the removal of the silver chloride byproduct.

Catalytic Performance in Asymmetric Transfer Hydrogenation

This compound is particularly renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) of a wide range of ketones and other prochiral substrates, yielding chiral alcohols with high enantiomeric excess (ee). The catalyst exhibits high turnover numbers (TON) and turnover frequencies (TOF), often at very low catalyst loadings (high substrate-to-catalyst ratios, S/C).

Data Presentation: Performance in Asymmetric Transfer Hydrogenation of Ketones

The following tables summarize the catalytic performance of this compound and its analogues in the ATH of various ketone substrates. The typical hydrogen source for these reactions is a mixture of formic acid and triethylamine (HCOOH/Et₃N).

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |

| Acetophenone | 10,000 | >99 | 98 | J. Am. Chem. Soc. 2011, 133, 14960 |

| 4'-Chloroacetophenone | 30,000 | 95 | 97 | takasago.com |

| 4'-Methoxyacetophenone | 10,000 | >99 | 99 | J. Am. Chem. Soc. 2011, 133, 14960 |

| 2'-Methylacetophenone | 5,000 | 98 | 96 | J. Am. Chem. Soc. 2011, 133, 14960 |

Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones

| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |

| 2-Methylbenzophenone | 1,000 | >99 | 99 | J. Am. Chem. Soc. 2016, 138, 10084 |

| 2-Chlorobenzophenone | 1,000 | >99 | >99 | J. Am. Chem. Soc. 2016, 138, 10084 |

| 3-Methoxybenzophenone | 1,000 | 95 | 92 | J. Am. Chem. Soc. 2016, 138, 10084 |

Table 3: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

| Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |

| 2-Acetylpyridine | 1,000 | >99 | 99 | Org. Lett. 2017, 19, 2094 |

| 3-Acetylpyridine | 1,000 | >99 | 98 | Org. Lett. 2017, 19, 2094 |

| 2-Acetylthiophene | 5,000 | >99 | 97 | J. Am. Chem. Soc. 2011, 133, 14960 |

Table 4: Dynamic Kinetic Resolution of α-Substituted Ketones

| Substrate | S/C Ratio | Diastereomeric Ratio (dr) | ee (%) | Reference |

| 2-Phenylcyclohexanone | 1,000 | >99:1 | 99 | Org. Lett. 2021, 23, 3070 |

| 2-Chlorocyclohexanone | 2,000 | 98:2 | 98 | Org. Lett. 2021, 23, 3070 |

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

The following is a general experimental protocol for the asymmetric transfer hydrogenation of a ketone using this compound. The specific conditions may vary depending on the substrate.

-

Reaction Setup: A reaction vessel is charged with the ketone substrate and the this compound catalyst (typically 0.01 to 1 mol% loading).

-

Solvent and Hydrogen Source: A suitable solvent (e.g., methanol, isopropanol, or water) and the hydrogen source, commonly a 5:2 mixture of formic acid and triethylamine, are added.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 60 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 1 to 24 hours).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as column chromatography, to yield the chiral alcohol.

-

Analysis: The conversion is determined by techniques like ¹H NMR or GC, and the enantiomeric excess is measured by chiral HPLC or chiral GC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The catalytic cycle of asymmetric transfer hydrogenation with this compound involves a metal-ligand bifunctional mechanism. The key steps are the activation of the precatalyst to a ruthenium-hydride species, followed by the concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the substrate.

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Experimental Workflow for Catalyst Screening and Optimization

The following diagram illustrates a typical workflow for screening and optimizing the conditions for an asymmetric transfer hydrogenation reaction using the this compound catalyst.

Caption: A typical workflow for developing an asymmetric transfer hydrogenation protocol.

Conclusion

The this compound catalyst has established itself as a powerful tool for asymmetric synthesis, particularly for the production of chiral alcohols from ketones. Its oxo-tethered design contributes to its high efficiency, broad applicability, and excellent enantioselectivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of this catalyst, from its synthesis and catalytic performance to detailed experimental protocols and mechanistic insights. The continued exploration of this and related DENEB catalysts is expected to lead to further advancements in asymmetric catalysis and the development of more efficient and sustainable chemical processes.

References

Ru-(R,R)-Ms-DENEB: A Catalyst for Chemical Synthesis, Not a Characterized Therapeutic Agent

A comprehensive review of publicly available scientific literature reveals that Ru-(R,R)-Ms-DENEB is a well-documented chiral catalyst predominantly used in asymmetric chemical synthesis. However, there is no evidence to suggest it has been investigated as a therapeutic agent. Consequently, information regarding its biological mechanism of action, associated signaling pathways, and experimental protocols for biological studies is not available.

This compound, an oxo-tethered ruthenium(II) complex, is recognized for its efficiency in asymmetric transfer hydrogenation and hydrogenation reactions.[1][2] Its primary application lies in the stereoselective synthesis of chiral molecules, a crucial process in the development of new pharmaceuticals and other fine chemicals.

While the user's request pertains to the drug development field, the available data on this compound is confined to its catalytic properties in organic chemistry. Searches for its biological activity, cytotoxicity, or anticancer mechanisms did not yield any specific results for this compound.

General Anticancer Mechanisms of Other Ruthenium Complexes

To provide context for researchers interested in the therapeutic potential of ruthenium-based compounds, it is pertinent to note that other ruthenium complexes have been investigated as potential anticancer agents. These compounds exhibit a variety of mechanisms of action, which are distinct from the catalytic role of this compound.

Generally, the anticancer activity of various ruthenium(II) and ruthenium(III) complexes involves their ability to interact with biological macromolecules. Key mechanisms that have been reported for other ruthenium complexes include:

-

DNA Interaction: Some ruthenium complexes can bind to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[3]

-

Protein Inhibition: Certain ruthenium compounds have been shown to target and inhibit the function of specific proteins, such as kinases, which are often dysregulated in cancer cells.

-

Induction of Apoptosis: Many cytotoxic ruthenium complexes trigger programmed cell death, or apoptosis, through various signaling pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.

-

Transferrin Binding and Cellular Uptake: The structural similarity of ruthenium to iron allows some complexes to be transported into cells by binding to transferrin, a protein responsible for iron transport. This can lead to a selective accumulation of the ruthenium compound in cancer cells, which often have a higher demand for iron.

It is crucial to reiterate that these mechanisms are associated with other ruthenium-based compounds developed for therapeutic purposes and should not be extrapolated to this compound , for which no such biological studies have been found.

Catalytic Mechanism of this compound in Asymmetric Hydrogenation

For the benefit of researchers in the field of chemical synthesis, the established mechanism of action for this compound is in the context of its catalytic activity. The key features of this mechanism are:

-

Bifunctional Catalysis: The catalyst operates through a metal-ligand bifunctional mechanism. The ruthenium center and the nitrogen-hydrogen (N-H) bond of the diamine ligand work in concert to facilitate the transfer of a hydride from a hydrogen source (like isopropanol or formic acid) and a proton to the substrate (e.g., a ketone).

-

Outer-Sphere Mechanism: The substrate is typically not directly coordinated to the ruthenium metal center. Instead, the hydrogenation occurs in the outer coordination sphere of the complex.

Below is a conceptual workflow for a typical asymmetric transfer hydrogenation reaction catalyzed by this compound.

Figure 1. A generalized workflow for a typical asymmetric transfer hydrogenation reaction.

References

In-Depth Technical Guide to the Synthesis of the Ru-(R,R)-Ms-DENEB Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Ru-(R,R)-Ms-DENEB precursor, a highly efficient oxo-tethered ruthenium(II) complex utilized in asymmetric hydrogenation and transfer hydrogenation reactions. This document details the necessary precursors, outlines two primary synthetic routes, and provides step-by-step experimental protocols. Quantitative data is summarized in tables for clarity, and the logical flow of the synthesis is illustrated with a workflow diagram.

Introduction to this compound

The this compound catalyst, developed by Takasago International Corporation, is renowned for its high activity and enantioselectivity in the reduction of ketones to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] A key feature of this catalyst is the oxo-tether, which covalently links the N-H functionality of the chiral diamine ligand to the η⁶-coordinated arene ring, creating a more rigid and pre-organized ligand framework around the ruthenium center.[1]

Required Precursors and Reagents

The successful synthesis of the this compound precursor necessitates the following key starting materials and reagents:

Table 1: Key Precursors and Reagents

| Compound | Role | Supplier/Preparation Reference |

| (R,R)-1,2-Diphenylethylenediamine | Chiral backbone of the ligand | Commercially available |

| Methanesulfonyl chloride | Source of the methanesulfonyl (Ms) group | Commercially available |

| 2-(p-Methylbenzyloxy)ethyl halide | Alkylating agent for the oxo-tether | Synthesized in-situ or sourced |

| [Ru(p-cymene)Cl₂]₂ | Ruthenium(II) precursor (Route 2) | Synthesized or commercially available |

| Ruthenium(III) chloride trihydrate | Ruthenium source (Route 1) | Commercially available |

| p-Cymene | Arene ligand (Route 1) | Commercially available |

| Silver triflate (AgOTf) | Halide abstractor (Route 2, variation) | Commercially available |

| Triethylamine | Base in sulfonylation | Commercially available |

| Dichloromethane (DCM) | Solvent | Commercially available |

| Methanol | Solvent | Commercially available |

| Tetrahydrofuran (THF) | Solvent | Commercially available |

Synthetic Pathways

There are two primary routes for the synthesis of the this compound precursor, each with distinct advantages. The overall synthetic strategy involves the initial preparation of the chiral Ms-DENEB ligand followed by its complexation with a suitable ruthenium(II) source.

Caption: Synthetic workflow for this compound precursor.

Synthesis of the Chiral (R,R)-Ms-DENEB Ligand

The synthesis of the chiral ligand, (R,R)-N-[2-(2-(4-methylbenzyloxy)ethylamino)-1,2-diphenylethyl]-methanesulfonamide, begins with the commercially available (R,R)-1,2-diphenylethylenediamine. The process involves a two-step sequence: mono-N-methanesulfonylation followed by mono-N-alkylation.

Step 1: Mono-N-methanesulfonylation of (R,R)-1,2-Diphenylethylenediamine

This step involves the selective protection of one of the amino groups of the diamine with a methanesulfonyl group.

Step 2: Mono-N-alkylation of N-methanesulfonyl-(R,R)-1,2-diphenylethylenediamine

The remaining free amino group is then alkylated to introduce the p-methylbenzyloxyethyl moiety, which forms the oxo-tether upon coordination to the ruthenium center.

Complexation with Ruthenium

Once the chiral ligand is prepared, it is complexed with a ruthenium(II) source to form the final this compound precursor.

Route 1: Direct Coordination from RuCl₃

This method involves the direct reaction of ruthenium(III) chloride trihydrate with the chiral ligand in the presence of p-cymene. The Ru(III) is reduced in situ to Ru(II) during the reaction.

Route 2: Transmetalation from a Pre-formed Ru(II) Precursor

An alternative and often milder approach is to use a pre-formed Ru(II) arene complex, such as [Ru(p-cymene)Cl₂]₂. In some variations of this method, a silver salt like silver triflate is used to abstract the chloride ligands, facilitating the coordination of the chiral ligand.

Detailed Experimental Protocols

Synthesis of the Ruthenium Precursor [Ru(p-cymene)Cl₂]₂ (for Route 2)

Procedure:

-

To a flask containing RuCl₃·3H₂O, add methanol and α-phellandrene.

-

Reflux the mixture. The color of the solution will change, indicating the formation of the complex.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Table 2: Quantitative Data for [Ru(p-cymene)Cl₂]₂ Synthesis

| Parameter | Value |

| Yield | 93.8% |

| Reaction Time | Varies |

| Temperature | Reflux |

Synthesis of the Chiral (R,R)-Ms-DENEB Ligand

Step 1: Mono-N-methanesulfonylation

-

Dissolve (R,R)-1,2-diphenylethylenediamine in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Mono-N-alkylation

-

Dissolve the mono-N-methanesulfonylated diamine in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution.

-

Add the alkylating agent, 2-(p-methylbenzyloxy)ethyl halide (e.g., bromide or iodide).

-

Heat the reaction mixture to a specified temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final (R,R)-Ms-DENEB ligand by column chromatography.

Synthesis of this compound Precursor

Route 1: Direct Coordination

-

To a flask, add ruthenium(III) chloride trihydrate, the (R,R)-Ms-DENEB ligand, and p-cymene in methanol.

-

Reflux the mixture for 24 hours at 65 °C.[1]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Table 3: Quantitative Data for this compound Synthesis (Route 1)

| Parameter | Value |

| Reported Yield | 78%[1] |

| Reaction Time | 24 hours[1] |

| Temperature | 65 °C[1] |

Route 2: Transmetalation

-

In a flask under an inert atmosphere, dissolve the (R,R)-Ms-DENEB ligand and [Ru(p-cymene)Cl₂]₂ in anhydrous THF.

-

Stir the mixture at room temperature for 12 hours.[1]

-

(Optional variation) To the ruthenium precursor in THF, add silver triflate and stir for a period to allow for halide abstraction. Then, add the chiral ligand and continue stirring.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization

The synthesized (R,R)-Ms-DENEB ligand and the final this compound precursor should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

Table 4: Recommended Analytical Techniques

| Technique | Purpose |

| NMR Spectroscopy | ¹H and ¹³C NMR to confirm the structure and purity of the ligand and the final complex.[1] |

| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. |

| Elemental Analysis | To confirm the elemental composition of the final complex. |

| FT-IR Spectroscopy | To identify characteristic functional groups. |

Logical Relationship Diagram

Caption: Logical steps in the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of the this compound precursor. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers, scientists, and drug development professionals can reliably prepare this valuable catalyst for applications in asymmetric synthesis. The choice between the direct coordination and transmetalation routes will depend on the availability of starting materials and the desired reaction conditions. Thorough characterization of the final product is crucial to ensure its purity and catalytic efficacy.

References

Oxo-Tethered Ruthenium Catalysts: A Technical Guide to Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxo-tethered ruthenium catalysts, a class of molecules that has garnered significant attention for its exceptional performance in asymmetric catalysis. These catalysts, characterized by a rigidifying ether or other oxo-containing linkage between the η⁶-arene and the chelating diamine ligand, exhibit enhanced stability and stereocontrol, making them highly valuable tools in the synthesis of chiral molecules, particularly for the pharmaceutical industry. Their bifunctional nature, involving a metal-centered Lewis acidity and a ligand-centered Brønsted basicity, allows for efficient and highly selective transformations under mild conditions.

Core Properties and Advantages

Oxo-tethered ruthenium catalysts have demonstrated remarkable efficacy, particularly in the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones and imines. The key advantages of these catalysts include:

-

High Enantioselectivity and Diastereoselectivity: These catalysts consistently deliver products with excellent stereochemical purity, often achieving enantiomeric excesses (ee) greater than 99% and high diastereomeric ratios (dr).[1][2][3]

-

Enhanced Catalytic Activity: The tethered design restricts conformational flexibility, leading to a more defined and reactive catalytic species, which can result in high turnover numbers (TON) and turnover frequencies (TOF).

-

Broad Substrate Scope: They have been successfully employed for the reduction of diverse substrates, including challenging ones like α-halogenated ketones, aryl N-heteroaryl ketones, and unsymmetrical benzophenones.[1][3][4]

-

Bifunctional Mechanism: The catalytic cycle is understood to proceed via a nonclassical metal-ligand bifunctional mechanism, where the ruthenium center and the amine ligand work in concert to facilitate hydride and proton transfer.[5]

-

Operational Simplicity: Many of these catalysts are air- and moisture-stable, simplifying their handling and application in various reaction setups, including continuous flow systems.[6]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of various oxo-tethered ruthenium catalysts in the asymmetric transfer hydrogenation of different ketone substrates.

Table 1: Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones [1][2]

| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | d.r. | ee (%) |

| 1 | 2-chloro-1-indanone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 12 | >99 | >99:1 | >99.9 |

| 2 | 2-bromo-1-indanone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 12 | >99 | >99:1 | >99.9 |

| 3 | 2-chloro-1-tetralone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | >99 | >99:1 | >99.9 |

| 4 | 2-bromo-1-tetralone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | >99 | >99:1 | >99.9 |

Table 2: Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones [3]

| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | ee (%) |

| 1 | 2-acetylpyridine | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 6 | 98 | 99.2 |

| 2 | 3-acetylpyridine | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 8 | 97 | 98.5 |

| 3 | 2-acetylquinoline | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 10 | 95 | 99.9 |

| 4 | Phenyl(pyridin-2-yl)methanone | 0.5 | HCOOH/NEt₃ (5:2), H₂O, 40 °C | 12 | 99 | 99.1 |

Table 3: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones [4]

| Entry | Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | ee (%) |

| 1 | 2-methylbenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | 96 | 98 |

| 2 | 2-chlorobenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 24 | 95 | >99 |

| 3 | 3-methoxybenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 48 | 92 | 95 |

| 4 | 4-phenylbenzophenone | 1 | HCOOH/NEt₃ (5:2), 28 °C | 72 | 88 | 91 |

Experimental Protocols

General Procedure for the Synthesis of an Oxo-Tethered Ruthenium Catalyst Precursor

This protocol is a representative example for the synthesis of a dimeric ruthenium chloride precursor complex, which can then be converted to the active monomeric catalyst.

-

Ligand Synthesis: The tethered diamine ligand is synthesized first, typically through a multi-step procedure involving the formation of the ether linkage between a chiral diamine (e.g., (1S,2S)-1,2-diphenylethylenediamine) and a functionalized arene.

-

Complexation: To a solution of the tethered ligand in a suitable solvent (e.g., dichloromethane), an equimolar amount of [Ru(p-cymene)Cl₂]₂ is added.

-

Reaction: The mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the desired dimeric ruthenium complex.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This procedure outlines a typical batch reaction for the reduction of a prochiral ketone.

-

Catalyst Activation (if necessary): In some cases, the dimeric precursor is converted to the active monomeric catalyst in situ.

-

Reaction Setup: A reaction vessel is charged with the oxo-tethered ruthenium catalyst (typically 0.1-1 mol%).

-

Reagent Addition: A solution of the ketone substrate in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) is added. The concentration of the substrate is typically in the range of 0.1-1 M.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 28-40 °C) for the time required to achieve high conversion (typically monitored by TLC or GC/HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the chiral alcohol.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone mediated by an oxo-tethered ruthenium catalyst.

References

- 1. Item - Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]) - American Chemical Society - Figshare [acs.figshare.com]

- 2. Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation - American Chemical Society - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Power of Asymmetric Catalysis

An In-depth Technical Guide to Chiral Diamine Ligands in Ruthenium Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of chiral diamine ligands in ruthenium-catalyzed reactions, with a primary focus on asymmetric transfer hydrogenation (ATH). It covers the synthesis of key components, detailed experimental protocols, catalytic performance data, and the underlying mechanistic principles.

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Among the most powerful tools in this field are ruthenium catalysts modified with chiral ligands. Chiral diamine ligands, particularly in the context of Noyori-type catalysts, have proven to be exceptionally effective for the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high efficiency and stereoselectivity.

These catalytic systems operate through a "metal-ligand bifunctional" mechanism, where both the ruthenium metal center and the nitrogen atom of the diamine ligand participate concertedly in the hydrogen transfer step. This outer-sphere mechanism does not require direct coordination of the substrate to the metal, contributing to the high chemoselectivity for C=O and C=N bonds over C=C bonds. The most widely recognized ligand for this transformation is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).

Core Components: The Catalyst System

The quintessential Noyori-type catalyst for asymmetric transfer hydrogenation is typically formed in situ or used as a preformed complex. The system consists of three main components:

-

Ruthenium Precursor: A common and air-stable precursor is the dimeric complex [RuCl₂(arene)]₂, with p-cymene being a frequently used arene.

-

Chiral Diamine Ligand: The ligand provides the chiral environment necessary for enantioselection. The (1R,2R)- or (1S,2S)-TsDPEN is the archetypal ligand, offering excellent stereocontrol through its C₂-symmetric backbone and the electronic properties of the tosyl group.

-

Activating Agent & Hydrogen Source: The reaction is initiated by a base (e.g., KOH, Et₃N) which helps generate the active catalyst. A hydrogen donor, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, provides the hydride for the reduction.

Experimental Protocols

Precise and reproducible experimental procedures are critical for success in asymmetric catalysis. Below are detailed protocols for the synthesis of the catalyst components and a typical catalytic reaction.

Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]

This procedure describes the monosulfonylation of a chiral diamine.

-

Materials: (1R,2R)-1,2-Diphenylethylenediamine, p-toluenesulfonyl chloride (TsCl), triethylamine (NEt₃), dichloromethane (DCM).

-

Procedure:

-

An oven-dried, three-necked round-bottomed flask is charged with (1R,2R)-1,2-diphenylethylenediamine (1.05 equiv), triethylamine (1.1 equiv), and anhydrous dichloromethane.

-

The solution is stirred and cooled to 0-5 °C in an ice bath.

-

A solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane is added dropwise over 45-60 minutes, ensuring the internal temperature remains below 5 °C.

-

The mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The ice bath is removed, and the solution is allowed to warm to room temperature and stirred for 12-14 hours.

-

The reaction is quenched by the addition of 1 M HCl. The layers are separated, and the organic layer is washed sequentially with water and saturated aqueous NaCl solution.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield (1R,2R)-TsDPEN as a white solid.

-

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer [[RuCl₂(p-cymene)]₂]

This is a standard procedure for preparing the common ruthenium precursor.

-

Materials: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), α-phellandrene, ethanol.

-

Procedure:

-

To a round-bottomed flask, add RuCl₃·xH₂O and 95% ethanol.

-

Add α-phellandrene (which isomerizes to p-cymene in situ).

-

Heat the mixture to reflux with stirring for 4-6 hours. The solution will change color, typically to a deep red.

-

Cool the reaction mixture to room temperature, then reduce the volume by approximately two-thirds using a rotary evaporator.

-

Cool the concentrated solution in a freezer (-20 °C) overnight to induce crystallization.

-

Collect the resulting red-brown crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of a model ketone substrate.

-

Materials: Acetophenone, [RuCl₂(p-cymene)]₂, (1S,2S)-TsDPEN, formic acid, triethylamine, and an appropriate solvent (e.g., acetonitrile or DMF).

-

Setup: The reaction is carried out under an inert atmosphere (Nitrogen or Argon).

-

Procedure:

-

In a Schlenk flask, prepare the hydrogen source by cooling triethylamine to 0 °C and slowly adding formic acid to create a 5:2 molar ratio azeotrope.

-

To a separate reaction flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv Ru) and (1S,2S)-TsDPEN (0.01 equiv).

-

Add the solvent, followed by acetophenone (1.0 equiv).

-

Add the pre-mixed formic acid/triethylamine solution.

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor its progress using TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

-

Quantitative Data Presentation

The performance of the Ru/TsDPEN catalyst system has been extensively documented. The following table summarizes its effectiveness in the asymmetric transfer hydrogenation of various substituted acetophenones.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with RuCl--INVALID-LINK--

| Entry | Substrate (Ar-CO-CH₃, Ar=) | S/C Ratio | H₂ Source | Time (h) | Yield (%) | ee (%)[1] |

| 1 | C₆H₅ | 200 | HCOOH/NEt₃ | 24 | 95 | 97 (R) |

| 2 | 4-Cl-C₆H₄ | 200 | HCOOH/NEt₃ | 20 | 99 | 95 (R) |

| 3 | 3-Cl-C₆H₄ | 200 | HCOOH/NEt₃ | 20 | 98 | 97 (R) |

| 4 | 4-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 72 | 98 | 97 (R) |

| 5 | 3-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 48 | 99 | 98 (R) |

| 6 | 2-MeO-C₆H₄ | 200 | HCOOH/NEt₃ | 72 | 92 | 96 (R) |

| 7 | 4-Me-C₆H₄ | 1000 | i-PrOH/KOH | 4 | 98 | 96 (S) |

| 8 | 2-Furyl | 200 | HCOOH/NEt₃ | 16 | 94 | 98 (R) |

| 9 | 2-Thienyl | 200 | HCOOH/NEt₃ | 16 | 97 | 99 (R) |

Conditions typically involve a 5:2 mixture of HCOOH/NEt₃ or isopropanol with a catalytic amount of base at temperatures ranging from 25-40 °C.

Mechanism and Visualizations

The widely accepted mechanism for the Noyori-type asymmetric transfer hydrogenation is an outer-sphere, concerted process. The key steps are illustrated below.

-

Activation: The 18-electron precatalyst, [RuCl(arene)(TsDPEN)], reacts with a base, which removes HCl to form a coordinatively unsaturated 16-electron complex.

-

Hydride Formation: This 16e⁻ species reacts with the hydrogen donor (e.g., isopropanol), abstracting a hydride to form the active 18-electron ruthenium-hydride catalyst, [RuH(arene)(TsDPEN)].

-

Hydrogen Transfer: The ketone substrate approaches the active catalyst. In a concerted, six-membered transition state, the hydride on the ruthenium is transferred to the carbonyl carbon, while the proton on the sulfonated amine is transferred to the carbonyl oxygen. This occurs in the outer coordination sphere of the metal.

-

Product Release & Regeneration: The chiral alcohol product is released, regenerating the 16-electron unsaturated complex, which can then re-enter the catalytic cycle.

General Experimental Workflow

The development and optimization of such catalytic reactions follow a logical workflow, from catalyst preparation to product analysis.

Conclusion

Ruthenium catalysts bearing chiral diamine ligands are a powerful and versatile class of catalysts for asymmetric synthesis. Their high efficiency, excellent enantioselectivity, operational simplicity, and broad substrate scope have made them indispensable tools for chemists in academic and industrial settings. A thorough understanding of the catalyst components, reaction mechanism, and experimental parameters is key to leveraging their full potential in the development of novel and efficient synthetic routes to valuable chiral molecules.

References

The Methanesulfonamidato Ligand: A Core Component in Advanced Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methanesulfonamidato ligand, and its sulfonamido relatives, have emerged as a pivotal class of ligands in the field of homogeneous catalysis. Their unique electronic and steric properties have enabled the development of highly efficient and selective catalysts for a range of important organic transformations, including asymmetric transfer hydrogenation, enantioselective cyclopropanation, and oxidation reactions. This in-depth technical guide provides a comprehensive overview of the role of the methanesulfonamidato ligand in catalysis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their quest for novel and improved catalytic systems.

The Role and Impact of the Methanesulfonamidato Ligand

The methanesulfonamidato ligand, characterized by the [CH₃SO₂N-] functional group, and more broadly, sulfonamido ligands, play a multifaceted role in modulating the properties of metal catalysts. Their strong electron-withdrawing nature influences the electron density at the metal center, which in turn affects the catalyst's reactivity and stability. The geometry and steric bulk of the ligand framework are crucial in creating a specific chiral environment around the metal, enabling high levels of stereocontrol in asymmetric reactions.

These ligands can coordinate to a variety of transition metals, including ruthenium, rhodium, and cobalt, forming well-defined complexes that are often stable and easy to handle. The N-H proton on the sulfonamide can be readily deprotonated, allowing for the formation of a metal-nitrogen bond and creating a bifunctional catalyst where the ligand actively participates in the catalytic cycle, often through hydrogen bonding interactions. This bifunctionality is a key feature that contributes to the high efficiency and selectivity observed in many of these catalytic systems.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of various catalysts featuring methanesulfonamidato or analogous sulfonamido ligands in key organic transformations.

Asymmetric Transfer Hydrogenation of Ketones

Ruthenium(II) complexes bearing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, a close analog of a methanesulfonamidato-containing ligand, are highly effective for the asymmetric transfer hydrogenation of ketones.

| Catalyst | Substrate | Product | Conversion (%) | ee (%) | Ref. |

| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | >99 | 97 | [1] |

| RuCl--INVALID-LINK-- | 4-Chromanone | (S)-4-Chromanol | 100 | 97 | [1] |

| (R,R)-Teth-TsDPEN-Ru(II) | 2-Benzyl-1-phenyl-1,3-propanedione | anti-2-Benzyl-1-phenylpropane-1,3-diol | 87 | >99 | [2] |

Enantioselective Cyclopropanation

Rhodium(II) complexes with chiral sulfonamido-containing ligands have shown remarkable efficacy in the enantioselective cyclopropanation of olefins.

| Catalyst | Olefin | Diazo Compound | Yield (%) | ee (%) | Ref. |

| Rh₂(S-NTTL)₄ | Styrene | 1-Mesyl-4-phenyl-1,2,3-triazole | 95 | 96 | [3] |

| Rh₂(S-NTTL)₄ | 1-Hexene | 1-Mesyl-4-phenyl-1,2,3-triazole | 70 | 96 | [3] |

| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | 71 | 84 | [4] |

Oxidation of Alcohols

Cobalt(II) complexes, in some cases supported, have been utilized for the selective oxidation of alcohols to the corresponding aldehydes or ketones.

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Ref. |

| Co/TSA–ZrO₂ | Benzyl alcohol | Benzaldehyde | >99 | >99 | [5] |

| Single Atom Co-NG | Benzyl alcohol | Benzaldehyde | 94.8 | 97.5 | [6] |

| Cobalt(II) complex with inorganic ligand | Benzyl alcohol | Methyl benzoate (in methanol) | >99 | >99 | [7] |

Detailed Experimental Protocols

Synthesis of RuCl(S,S)-TsDPEN Catalyst

Materials: [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, triethylamine, anhydrous dichloromethane.

Procedure:

-

A mixture of [RuCl₂(p-cymene)]₂ (0.5 mmol) and (S,S)-TsDPEN (1.1 mmol) in anhydrous dichloromethane (20 mL) is stirred under an argon atmosphere at room temperature.

-

Triethylamine (1.5 mmol) is added dropwise to the suspension.

-

The reaction mixture is stirred at 40 °C for 2 hours, during which the solution becomes clear.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to afford the RuCl--INVALID-LINK-- complex as an orange powder.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

Materials: Ketone substrate, RuCl--INVALID-LINK-- catalyst, formic acid, triethylamine (or isopropanol and a base), anhydrous solvent (e.g., dichloromethane or isopropanol).

Procedure:

-

To a solution of the ketone (1.0 mmol) in the chosen solvent (5 mL) is added the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).

-

A 5:2 mixture of formic acid and triethylamine (1.0 mL) is added, or alternatively, the reaction is run in isopropanol with a base like potassium hydroxide.

-

The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for the specified time (e.g., 2-24 hours) and monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give the corresponding chiral alcohol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of a Rhodium(II) Carboxamidate Catalyst

Materials: Rh₂(OAc)₄, chiral N-sulfonylated amino acid, appropriate solvent (e.g., chlorobenzene).

Procedure:

-

A mixture of Rh₂(OAc)₄ (1.0 mmol) and the chiral N-sulfonylated amino acid (4.4 mmol) in chlorobenzene (50 mL) is refluxed with azeotropic removal of acetic acid for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of dichloromethane and precipitated by the addition of hexane.

-

The solid is collected by filtration, washed with hexane, and dried under vacuum to yield the dirhodium(II) tetrakis(N-sulfonylamino-acidate) catalyst.

General Procedure for Enantioselective Cyclopropanation

Materials: Olefin, diazo compound (e.g., N-sulfonyl-1,2,3-triazole), Rh(II) catalyst, anhydrous solvent (e.g., 1,2-dichloroethane).

Procedure:

-

A solution of the N-sulfonyl-1,2,3-triazole (0.2 mmol) and the olefin (1.0 mmol) in 1,2-dichloroethane (0.5 mL) is prepared.

-

The chiral Rh(II) catalyst (0.002 mmol, 1 mol%) is added to the solution.

-

The reaction mixture is stirred at the specified temperature (e.g., 80 °C) and monitored by ¹H NMR.

-

After completion, the resulting sulfonyl imine can be hydrolyzed by treatment with K₂CO₃ in wet methanol to afford the corresponding aldehyde.

-

The product is purified by chromatography.

-

The enantiomeric excess is determined by chiral HPLC.[3]

Visualizing Catalytic Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of methanesulfonamidato ligands in catalysis.

Caption: Experimental workflow for catalyst synthesis and application.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

References

- 1. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional Catalysis in Asymmetric Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, provides an efficient and atom-economical route to chiral molecules, which are crucial building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the various catalytic systems developed, those operating via a bifunctional mechanism have emerged as particularly effective, offering high activity and enantioselectivity for a broad range of substrates. This technical guide provides an in-depth exploration of bifunctional catalysis in asymmetric hydrogenation, focusing on the core principles, catalyst systems, and practical applications. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.

Core Principles of Bifunctional Catalysis in Asymmetric Hydrogenation

The hallmark of bifunctional catalysis in this context is the cooperative action of a metal center and a ligand-based functional group to facilitate the heterolytic cleavage of dihydrogen and the subsequent transfer of a hydride and a proton to a prochiral substrate. This "metal-ligand cooperation" avoids the need for substrate coordination to the metal center in some cases, proceeding through an "outer-sphere" mechanism.

The pioneering work of Noyori and co-workers on ruthenium catalysts bearing a chiral diphosphine and a diamine ligand established the paradigm for this class of reactions.[1][2][3] The key mechanistic feature is the concerted, six-membered pericyclic transition state where the metal hydride delivers a hydride (H⁻) to the electrophilic carbon of the carbonyl or imine, while the amine moiety of the ligand delivers a proton (H⁺) to the heteroatom (oxygen or nitrogen).[2][4] This outer-sphere mechanism is particularly effective for the hydrogenation of polar C=O and C=N bonds and is responsible for the high chemoselectivity observed, as C=C bonds are typically not reduced.[5][6]

Recent studies, including DFT calculations, have further refined this model, highlighting the crucial role of the base in the activation of the catalyst precursor and the regeneration of the active hydride species.[7] The catalytic cycle generally involves the formation of a metal hydride, the bifunctional hydrogen transfer to the substrate, and the regeneration of the catalyst by reaction with hydrogen gas.

Key Catalyst Components

A typical bifunctional catalyst for asymmetric hydrogenation consists of:

-

A Metal Center: Commonly ruthenium (Ru), rhodium (Rh), or iridium (Ir).[8][9][10] More recently, catalysts based on earth-abundant first-row transition metals like iron (Fe) have gained significant attention due to their economic and environmental advantages.[11][12][13]

-

A Chiral Ligand: This is the primary source of asymmetry in the reaction. The ligand scaffold is typically a chiral diphosphine (e.g., BINAP) in combination with a chiral diamine (e.g., DPEN).[3][14] The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the catalyst to achieve optimal performance for a given substrate.[15]

The interplay between the metal and the ligand is critical for both the reactivity and the enantioselectivity of the catalyst. The ligand not only induces chirality but also actively participates in the bond-breaking and bond-making steps of the catalytic cycle.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The following tables summarize the performance of various bifunctional catalysts in the asymmetric hydrogenation of representative ketones and imines.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones with Ruthenium-Based Bifunctional Catalysts

| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| 1 | Acetophenone | RuCl₂((S)-xylbinap)((S,S)-dpen) / KOtBu | 2000 | 8 | 25 | 5 | >99 | 99 (R) | [16] |

| 2 | 2'-Methoxyacetophenone | RuCl₂((S)-xylbinap)((S)-daipen) / KOtBu | 2000 | 8 | 25 | 12 | >99 | 99 (R) | [4] |

| 3 | 4'-Chloroacetophenone | trans-RuH(η¹-BH₄)((R)-tolbinap)((R,R)-dpen) | 100,000 | 8 | 28 | 48 | 92 | 98 (S) | [17] |

| 4 | 1'-Acetonaphthone | Ru/L5 / Ba(OH)₂ | 200 | 60 | 30 | 2 | >99 | 97.4 (S) | [18] |

| 5 | 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | 25 | 10 | >99 | 97 (S) | [19] |

Table 2: Asymmetric Hydrogenation of Imines with Iridium and Ruthenium-Based Bifunctional Catalysts

| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| 1 | N-(1-Phenylethylidene)aniline | [Ir(cod)(P-N)]BARF | 1280 | 30 | 40 | 1 | 100 | 81 (R) | [20] |

| 2 | 2-Phenyl-3,4-dihydroisoquinoline | Ir-diphosphine / I₂ | 100 | 50 | 25 | 12 | >99 | 96 (S) | [21] |

| 3 | 1-Methyl-3,4-dihydroisoquinoline | Ru(P-OP)((S,S)-dpen) / KOtBu | 100 | 50 | 60 | 16 | >99 | 95 (R) | [22] |

| 4 | N-Benzylidene-aniline | Ir-SpiroPhos | 100 | 50 | 25 | 12 | >99 | 90 (S) | [21] |

| 5 | Dialkyl imine | Ir-SpiroPNP / Mg(OTf)₂ | 200 | 35 | -10 | 24 | >99 | 92 (R) | [1][23] |

Table 3: Asymmetric Transfer Hydrogenation of Ketones with Iron-Based Bifunctional Catalysts

| Entry | Substrate | Catalyst System | S/C Ratio | H-Source | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |

| 1 | Acetophenone | Fe(CO)(Br)(PNNP)BPh₄ / KOtBu | 1000 | i-PrOH | 50 | 1 | >99 | 91 (R) | [24] |

| 2 | 2-Acetylfuran | Fe(CO)(Br)(PNNP)BPh₄ / KOtBu | 1000 | i-PrOH | 50 | 1 | >99 | 97 (R) | [24] |

| 3 | Acetophenone | [FeCl(CO)(P-NH-N-P)]BF₄ / NaHCOO | 100 | H₂O / HCOOK | 65 | 24 | 99 | 76 | [18][19] |

| 4 | 4-Methoxyacetophenone | (SA,RP,RR)-7b' / KOtBu | 100 | i-PrOH | RT | 24 | 95 | 85 | [25] |

Experimental Protocols

General Procedure for the Synthesis of a Noyori-Type Precatalyst (trans-RuCl₂[(S)-xylbinap][(S,S)-dpen])

This procedure is adapted from the literature and serves as a representative example for the synthesis of a widely used class of bifunctional catalysts.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(S)-XylBINAP

-

(S,S)-DPEN (1,2-diphenylethylenediamine)

-

Anhydrous, degassed toluene

-

Anhydrous, degassed ethanol

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-XylBINAP (2.1 equivalents).

-

Anhydrous and degassed toluene is added, and the mixture is stirred at 80 °C for 1 hour.

-

The solvent is removed under vacuum to yield a solid residue.

-

To the residue, (S,S)-DPEN (2.2 equivalents) and anhydrous, degassed ethanol are added.

-

The mixture is heated at reflux for 2 hours, during which a precipitate forms.

-

The mixture is cooled to room temperature, and the solid is collected by filtration, washed with ethanol, and dried under vacuum to afford the desired Ru(II) complex as a solid.

Characterization: The catalyst is typically characterized by ³¹P NMR, ¹H NMR, and elemental analysis.

General Procedure for Asymmetric Hydrogenation of a Ketone in a High-Pressure Autoclave[2]

Materials:

-

Substrate (e.g., acetophenone)

-

Bifunctional catalyst (e.g., trans-RuCl₂[(S)-xylbinap][(S,S)-dpen])

-

Base (e.g., potassium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., 2-propanol)

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

Procedure:

-

The autoclave is dried in an oven and cooled under a stream of argon.

-

The catalyst and base are charged into the autoclave inside a glovebox.

-

The autoclave is sealed, removed from the glovebox, and connected to a vacuum/argon line. The atmosphere is exchanged with argon three times.

-

A solution of the substrate in the degassed solvent is prepared in a separate Schlenk flask.

-

The substrate solution is transferred to the autoclave via a cannula under a positive pressure of argon.

-

The autoclave is purged with hydrogen gas three times by pressurizing to ~5 atm and then venting.

-

The autoclave is pressurized to the desired hydrogen pressure.

-

The reaction mixture is stirred at the specified temperature for the required time.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is analyzed to determine conversion and enantiomeric excess.

Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)

General Procedure:

-

A small aliquot of the crude reaction mixture is filtered through a short plug of silica gel to remove the catalyst.

-

The filtrate is diluted with an appropriate solvent (e.g., a mixture of hexane and 2-propanol).

-

The sample is injected onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

The enantiomers are separated using an isocratic mobile phase (e.g., a mixture of hexane and 2-propanol) at a constant flow rate.

-

The retention times of the two enantiomers are determined by a UV detector.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Mandatory Visualizations

Signaling Pathways and Catalytic Cycles

Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.

Experimental Workflows

Caption: Workflow for catalyst screening and reaction optimization.

Logical Relationships

Caption: Relationship between catalyst structure and performance.

Conclusion and Future Outlook

Bifunctional catalysis has revolutionized the field of asymmetric hydrogenation, providing powerful tools for the synthesis of chiral alcohols and amines with exceptional efficiency and selectivity. The foundational principles established with noble metal catalysts, particularly those based on ruthenium, are now being successfully applied to the development of more sustainable catalysts using earth-abundant metals like iron.

For professionals in drug development and fine chemical synthesis, a deep understanding of the underlying mechanisms, the ability to select the appropriate catalyst system, and the proficiency in executing the experimental procedures are paramount. The continued development of novel chiral ligands and the exploration of new bifunctional catalytic systems promise to further expand the scope and utility of this remarkable transformation. High-throughput screening methods will undoubtedly accelerate the discovery of new catalysts for challenging substrates, paving the way for even more efficient and environmentally benign synthetic processes.[20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. assets.takasago.com [assets.takasago.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 9. assets.takasago.com [assets.takasago.com]

- 10. Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase--a new reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploiting metal-ligand bifunctional reactions in the design of iron asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. High throughput screening for asymmetric hydrogenation [manufacturingchemist.com]

- 21. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of (R,R)-Diamine Backbones

The (R,R)-diamine backbone is a cornerstone of modern stereochemistry, serving as a privileged C2-symmetric scaffold in asymmetric catalysis and a key structural motif in numerous pharmaceuticals. Its rigid, well-defined stereochemical arrangement allows for precise control over the three-dimensional space around a reactive center, making it an invaluable tool for the enantioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis, application, and characterization of molecules featuring the (R,R)-diamine backbone.

Synthesis of (R,R)-Diamine Backbones

The synthesis of enantiomerically pure vicinal diamines is critical for their application. (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) is one of the most common and versatile backbones. Its synthesis often begins with the chiral resolution of a mixture of cis and trans isomers using a resolving agent like L-(+)-tartaric acid.[1] This process selectively crystallizes the diastereomeric salt of the desired (R,R)-enantiomer due to its lower solubility.[1]

Other synthetic strategies include the diaza-Cope rearrangement, which can produce a variety of chiral vicinal diamines with heterocyclic substituents, and the ring-opening of meso-aziridines using chiral catalysts.[2][3] More advanced methods involve multi-component reactions catalyzed by rhodium to create vicinal diamines with multiple stereocenters.[4]

Experimental Protocol: Chiral Resolution of 1,2-Diaminocyclohexane

This protocol is adapted from the procedure for preparing Jacobsen's catalyst.[1]

-

Salt Formation: A mixture of cis and trans 1,2-diaminocyclohexane (0.10 mol) is slowly added to a stirred solution of L-(+)-tartaric acid (0.10 mol) in water. The addition is exothermic.

-

Dissolution & Precipitation: The solution may initially be cloudy but becomes clear within minutes. Following complete dissolution, glacial acetic acid (5.0 mL) is added in one portion, which induces the precipitation of the (R,R)-diamine tartrate salt as a thick suspension.[1]

-

Crystallization: The mixture is heated to a gentle boil to dissolve the precipitate. The flask is then insulated and allowed to cool slowly to room temperature, followed by further cooling in an ice/water bath to maximize crystal formation.

-

Isolation: The crystalline (R,R)-1,2-diammoniocyclohexane tartrate is collected by vacuum filtration, washed with cold water and then methanol, and dried.

-

Liberation of Free Diamine: The tartrate salt is dissolved in water and treated with a concentrated NaOH solution until the pH is strongly basic. The free (R,R)-diamine is then extracted with an organic solvent like dichloromethane, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the pure diamine.

Role in Asymmetric Catalysis

The C2 symmetry of the (R,R)-diamine backbone is crucial for its effectiveness in asymmetric catalysis. When complexed with a metal center (e.g., Rh, Ru, Mn, Cu, Fe), the diamine ligand creates a chiral environment that forces substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.[2][5][6] The rigidity of backbones like diaminocyclohexane ensures that this chiral environment is well-defined and predictable.

Key applications include:

-

Asymmetric Hydrogenation: Ruthenium complexes with (R,R)-diamine ligands are highly effective for the asymmetric hydrogenation of ketones and imines.[2]

-

Asymmetric Epoxidation: The renowned Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-1,2-diaminocyclohexane, is widely used for the enantioselective epoxidation of unfunctionalized alkenes.[1]

-

Asymmetric Michael Addition: Chiral diamines have been employed as ligands in Ni(II)-catalyzed enantioselective Michael additions of malonates to nitroalkenes, achieving excellent enantioselectivities.[7]

-

Nitroso Aldol Reaction: Protonated chiral 1,2-diamines can act as organocatalysts, facilitating reactions such as the N-selective nitroso aldol reaction with high yield and enantioselectivity.[8]

Quantitative Data from Catalytic Applications

The performance of catalysts derived from (R,R)-diamine backbones is demonstrated by the high enantiomeric excess (e.e.) and yields achieved in various asymmetric transformations.

| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | e.e. (%) | Reference |

| Michael Addition | Ni(II)-biisoindoline complex | Malonate & Nitroalkene | Good to Excellent | up to 99% | [7] |

| Allylic Amination | Pd complex with (R,R)-L2 ligand | Allylic carbonate | 80% | 96% | [9] |

| Nitroso Aldol | (R,R)-DPEN derivative | Cyclohexanone & Nitrosobenzene | 95% | 99% | [8] |

| Cyclopropylalkynylation | Zn(OTf)2 with (R,R)-diamine | α-Amido sulfone | 72% | 86% | [10] |

| Mannich Reaction | 1,3-Diamine Derivative | Ketone & Imine | 94% | 98% | [11] |

Applications in Drug Development

Conformationally restricted diamines are considered privileged scaffolds in medicinal chemistry.[12] Fixing the spatial relationship between the two amino groups reduces the entropic penalty of binding to a biological target, potentially increasing ligand affinity and efficacy.[12] This principle is leveraged in the design of small-molecule drugs and probes to study biological systems.[13] The stereochemistry of the diamine backbone is critical for defining the precise three-dimensional orientation of substituents that interact with protein targets.

The transformation of peptide skeletons into heterocyclic structures containing vicinal diamines is a powerful strategy in drug discovery, converting metabolically unstable peptides into more drug-like compounds.[13]

Spectroscopic Characterization

Confirming the absolute stereochemistry and enantiomeric purity of (R,R)-diamines and their derivatives is essential. A combination of spectroscopic and analytical techniques is employed.

-

NMR Spectroscopy (¹H, ¹³C): Provides information about the chemical structure and diastereomeric purity of the compound.[3][14]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, confirming the synthesis of intermediates and final products.[14][15][16]

-

Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (e.e.) of a chiral compound by separating the enantiomers on a chiral stationary phase.[10]

-

Polarimetry: Measures the rotation of plane-polarized light, which can confirm the presence of a specific enantiomer, although it is not typically used for precise e.e. determination.[1]

-

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry and solid-state conformation of crystalline compounds.[17]

Mandatory Visualizations

Diagrams illustrating key processes are essential for understanding the role of the (R,R)-diamine backbone.

Caption: Synthesis of the (R,R)-Salen ligand for Jacobsen's catalyst.

Caption: Catalytic cycle for Jacobsen's asymmetric epoxidation.

References

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. An efficient synthesis of chiral diamines with rigid backbones: application in enantioselective Michael addition of malonates to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 16. fig.if.usp.br [fig.if.usp.br]

- 17. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Molecular Weight of Ru-(R,R)-Ms-DENEB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the ruthenium complex Ru-(R,R)-Ms-DENEB. The information is presented to be a useful reference for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity

-

Compound Name: this compound

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Table 1: Atomic Composition and Weight Contribution of Each Element in this compound

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Ruthenium | Ru | 1 | 101.07 | 101.07 |

| Carbon | C | 25 | 12.0107 | 300.2675 |

| Hydrogen | H | 29 | 1.008 | 29.232 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 2 | 14.0067 | 28.0134 |

| Oxygen | O | 3 | 15.9994 | 47.9982 |

| Sulfur | S | 1 | 32.065 | 32.065 |

| Total | 574.0961 |

Based on the summation of the atomic weights of its constituent elements, the calculated molecular weight of this compound is 574.10 g/mol .[1][2][3]

Methodology for Molecular Weight Determination

The molecular weight of this compound is determined based on its empirical formula, C₂₅H₂₉ClN₂O₃RuS. The process involves the following steps:

-

Identification of Constituent Elements: The chemical formula indicates the presence of Ruthenium (Ru), Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), Oxygen (O), and Sulfur (S).

-

Atom Count: The number of atoms of each element in a single molecule is determined from the subscripts in the chemical formula.

-

Atomic Weight Summation: The standard atomic weight of each element is multiplied by the number of atoms of that element in the molecule. The sum of these values provides the molecular weight of the compound.

It is important to note that while the prompt requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the determination of a compound's molecular weight. The calculation provided is based on established standard atomic weights.

References

Ru-(R,R)-Ms-DENEB: A Technical Guide to Commercial Availability and Application in Asymmetric Synthesis

This technical guide provides an in-depth overview of the commercially available chiral catalyst, Ru-(R,R)-Ms-DENEB. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are interested in leveraging this powerful tool for asymmetric transfer hydrogenation reactions. This document outlines the catalyst's commercial availability, presents its performance data in a structured format, details experimental protocols, and visualizes key processes.

Commercial Availability

This compound is accessible for research and development purposes through several chemical suppliers. The following table summarizes its availability.

| Supplier | CAS Number | Molecular Weight | Empirical Formula |

| Benchchem | 1333981-86-4 | 574.1 g/mol | C₂₅H₂₉ClN₂O₃RuS |

| Sigma-Aldrich | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |

| Takasago | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |

| Strem (as a Takasago product) | 1333981-86-4 | 574.10 g/mol | C₂₅H₂₉ClN₂O₃RuS |

Physicochemical and Characterization Data

The identity and structure of this compound have been confirmed through various analytical techniques.

| Technique | Parameter | Observed Value/Data |

| NMR Spectroscopy | ¹H NMR (CDCl₃) Aromatic Protons | δ 7.2–7.4 (multiplet) |

| ¹H NMR (CDCl₃) CH₂-O Protons | δ 4.1 (singlet) | |

| ¹H NMR (CDCl₃) Ms-CH₃ Protons | δ 2.4 (singlet) | |

| X-ray Crystallography | Molecular Geometry | Octahedral around Ru |

| Ru–N Bond Length | 2.10 Å | |

| Ru–Cl Bond Length | 2.35 Å |

Catalytic Performance in Asymmetric Transfer Hydrogenation

This compound is a highly efficient and selective catalyst for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones. Its oxo-tethered design contributes to its high activity, allowing for very low catalyst loadings.

| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) |

| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 |

| (R,R)-Ts-DENEB | α-Tetralone derivative | 1,000 | >95 | 97.3 |

| RuCl(TsDPEN)(p-Cymene) | α-Tetralone derivative | 500 | 97.7 | 90.9 |

Catalytic Cycle and Experimental Workflow

The catalytic prowess of this compound in asymmetric transfer hydrogenation is understood through its catalytic cycle. The general workflow for carrying out such a reaction is also well-established.

Caption: Catalytic cycle for asymmetric transfer hydrogenation using this compound.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the asymmetric transfer hydrogenation of a model ketone substrate using a catalyst from the DENEB series. This protocol is based on similar reactions found in the literature and should be adapted for specific substrates and scales.

Reaction: Asymmetric Transfer Hydrogenation of 1-(4-chlorophenyl)ethan-1-one

Materials:

-

(R,R)-Ts-DENEB (as a representative catalyst)

-